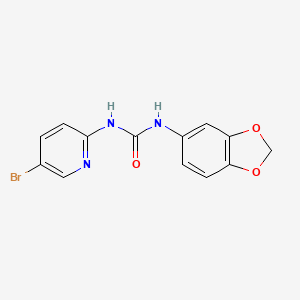

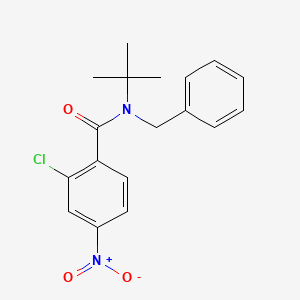

N-benzyl-N-(tert-butyl)-2-chloro-4-nitrobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-benzyl-N-(tert-butyl)-2-chloro-4-nitrobenzamide is a chemical compound that could potentially be involved in various organic and medicinal chemistry research areas due to its structural features, including a nitro group and a chloro substituent on a benzamide backbone. Its synthesis and properties can be inferred from related compounds in scientific literature.

Synthesis Analysis

The synthesis of related compounds often involves catalyzed reactions or annulations. For instance, a mild and efficient method for synthesizing 1,2,3-benzotriazine-4-(3H)-ones from tert-butyl nitrite and 2-aminobenzamides under acid-free conditions has been developed, highlighting the versatility of tert-butyl groups in synthesis processes (Yizhe Yan et al., 2016).

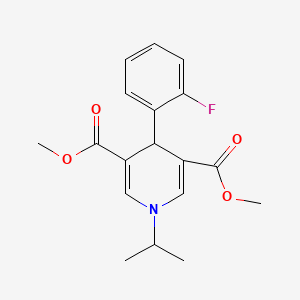

Molecular Structure Analysis

Structural analysis of similar compounds reveals detailed information about molecular conformations. For example, the crystal structure of a novel carbacylamidophosphate shows molecules connected via intermolecular hydrogen bonds, forming a centrosymmetric hexameric chain (K. Gholivand et al., 2009). This suggests the importance of non-covalent interactions in determining the structural features of such compounds.

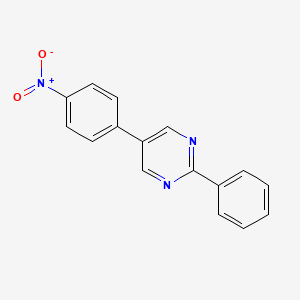

Chemical Reactions and Properties

Chemical reactions involving compounds with tert-butyl and nitro groups can lead to diverse structures. The directed metalation of N-tert-butyl-N-methyl-2-methoxybenzamide, leading to various synthetic applications, showcases the chemical reactivity of similar compounds (D. Reitz & S. M. Massey, 1990).

Physical Properties Analysis

The physical properties, such as solubility and crystallinity, can be inferred from studies like those on organosoluble and light-colored fluorinated polyimides, which demonstrate how substituents like the tert-butyl group affect these characteristics (Chin‐Ping Yang et al., 2006).

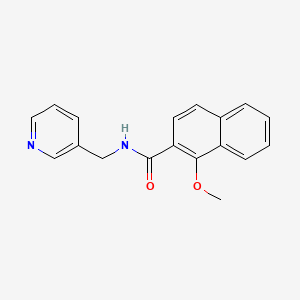

Chemical Properties Analysis

Chemical properties, including reactivity and stability, can be understood through reactions like the synthesis of nitrosoamide from N-alkyl amides mediated by tert-butyl nitrite, showcasing the compound's role in functional group transformations (S. L. Yedage & B. Bhanage, 2017).

Safety and Hazards

Propriétés

IUPAC Name |

N-benzyl-N-tert-butyl-2-chloro-4-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN2O3/c1-18(2,3)20(12-13-7-5-4-6-8-13)17(22)15-10-9-14(21(23)24)11-16(15)19/h4-11H,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIIDQSLHQHNHIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N(CC1=CC=CC=C1)C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[(4-fluorophenyl)amino]carbonothioyl}-3,4-dimethoxybenzamide](/img/structure/B5808327.png)

![2-[(2-chlorobenzyl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B5808332.png)

![N-[2-(1H-indol-3-yl)ethyl]-4-biphenylcarboxamide](/img/structure/B5808337.png)

![5-[(2-ethoxy-4-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5808343.png)

![N-{3-[2-(3-pyridinylamino)-1,3-thiazol-4-yl]phenyl}acetamide](/img/structure/B5808347.png)

![3-[2-(4-chloro-3-ethylphenoxy)ethyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B5808373.png)

![diethyl 5-{[(4-methylphenyl)sulfonyl]amino}isophthalate](/img/structure/B5808386.png)

![5-cyclohexyl-4-[(4-methoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5808395.png)